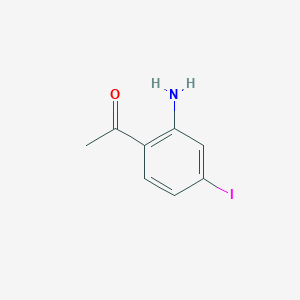

1-(2-Amino-4-iodophenyl)ethanone

Description

Properties

Molecular Formula |

C8H8INO |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

1-(2-amino-4-iodophenyl)ethanone |

InChI |

InChI=1S/C8H8INO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 |

InChI Key |

KIGJFDIZAUOKTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Organic Transformations of 1 2 Amino 4 Iodophenyl Ethanone

Mechanistic Studies of Ketone Functional Group Transformations

The ketone moiety, specifically the acetyl group, is a primary site for various transformations, including reductions, additions, and condensations.

The carbonyl group of 1-(2-Amino-4-iodophenyl)ethanone can be selectively reduced to a secondary alcohol, yielding 1-(2-Amino-4-iodophenyl)ethanol. This transformation is typically achieved using metal hydride reagents. The choice of reducing agent and reaction conditions is crucial to prevent undesired side reactions, such as reduction of the aryl iodide.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This reagent is generally mild enough to leave the aryl iodide and the aromatic ring intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but they carry a higher risk of reacting with the aryl iodide.

| Reaction | Reagent | Solvent | Outcome |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Selective reduction of the ketone to a secondary alcohol. |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Powerful reduction, potential for side reactions with the aryl iodide. |

Table 1: Selective Reduction of the Carbonyl Moiety.

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by various nucleophiles. youtube.com These reactions, known as nucleophilic additions, are fundamental to forming new carbon-carbon or carbon-heteroatom bonds. youtube.com For α,β-unsaturated carbonyls, which can be formed from condensation reactions, nucleophiles can add to the carbonyl carbon (1,2-addition) or the β-alkene carbon (1,4-conjugate addition). wikipedia.orglibretexts.org The pathway is often determined by the nature of the nucleophile; strong nucleophiles like Grignard reagents favor 1,2-addition, while weaker nucleophiles like amines or cyanides often favor 1,4-addition. libretexts.orgyoutube.com

Condensation reactions, particularly with derivatives of ammonia (B1221849) or primary amines, can occur at the carbonyl group. A significant transformation is the reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone. mdpi.com These enaminones are versatile intermediates themselves, capable of undergoing further transformations. mdpi.com

Furthermore, the acetyl group can participate in intramolecular condensation reactions. A key example is the Camps cyclization, where the ketone and the amino group (after acylation) react under basic conditions to form quinolin-4-one derivatives. mdpi.com This reaction involves the formation of an enolate from the ketone, which then attacks the amide carbonyl in an intramolecular fashion, followed by dehydration to yield the heterocyclic ring system. mdpi.com

| Reaction Type | Reagents | Intermediate/Product | Key Mechanistic Step |

| Enaminone Formation | N,N-Dimethylformamide dimethylacetal (DMFDMA) | N,N-dimethylenaminone | Nucleophilic attack by the amine of DMFDMA on the ketone carbonyl, followed by elimination. mdpi.com |

| Camps Cyclization | Base (e.g., NaOH) on N-acylated substrate | Quinolone | Intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide. mdpi.com |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Attack of the carbanionic nucleophile on the electrophilic carbonyl carbon. nih.gov |

Table 2: Nucleophilic Addition and Condensation Reactions.

Reactivity of the Aryl Halide Moiety in Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for these transformations. wikipedia.org These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The aryl iodide of this compound readily participates in several key palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene insertion into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org It typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Heck reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org This reaction is particularly useful as the resulting 2-alkynyl aniline (B41778) derivative can undergo subsequent cyclization to form quinolines. organic-chemistry.org

Suzuki-Miyaura Coupling : This versatile reaction couples the aryl iodide with an organoboron species, such as a boronic acid or ester, to form a new C-C bond. libretexts.orgwikipedia.org The reaction requires a palladium catalyst and a base. The catalytic cycle consists of oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. libretexts.orgyonedalabs.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Et₃N, Piperidine |

| Suzuki-Miyaura | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, K₃PO₄ |

Table 3: Cross-Coupling Reactions of the Aryl Iodide Moiety.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov While the substrate, this compound, already possesses an amino group, the aryl iodide can be coupled with a different primary or secondary amine to generate a diamine derivative.

The reaction mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.orgyoutube.com

| Ligand Generation | Typical Ligands | Key Features |

| First Generation | P(o-tolyl)₃ | Effective for secondary amines, limited scope. |

| Bidentate Ligands | BINAP, DPPF | Improved reliability for coupling primary amines. wikipedia.org |

| Sterically Hindered Ligands | Josiphos, XPhos, SPhos | High activity, broad substrate scope, allows for milder conditions. |

Table 4: Ligand Systems for Buchwald-Hartwig Amination.

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group in this compound is a nucleophilic center and can participate in various transformations. Its reactivity is central to the synthesis of important heterocyclic scaffolds.

A primary application is in the synthesis of quinolones and quinolines. mdpi.comorganic-chemistry.org In the Camps cyclization , the amino group is first acylated, and the resulting N-(2-acylaryl)amide undergoes a base-catalyzed intramolecular cyclization with the ketone to form a quinolin-4-one. mdpi.com

Alternatively, the amino group can participate in tandem reactions following a cross-coupling at the iodide position. For example, a Sonogashira coupling with a terminal alkyne introduces an alkynyl side chain. The resulting intermediate, a 2-alkynyl-substituted aniline, can then undergo an intramolecular cyclization (often catalyzed by copper, gold, or palladium) where the amino group attacks the alkyne, leading to the formation of a quinoline (B57606) ring.

The amino group can also be transformed through standard aromatic amine chemistry, such as diazotization followed by Sandmeyer-type reactions, although this must be done carefully to avoid reactions at the other functional sites. It can also undergo oxidative condensation reactions. nih.gov

| Reaction Name | Reagents/Conditions | Product Type | Description |

| Camps Cyclization | 1. Acylation (e.g., Ac₂O) 2. Base (e.g., NaOH) | Quinolone | Intramolecular condensation between the amino (as an amide) and ketone groups. mdpi.com |

| Sonogashira/Cyclization | 1. Terminal alkyne, Pd/Cu catalyst 2. Cyclization catalyst | Quinoline | Intermolecular coupling followed by intramolecular attack of the amine on the newly introduced alkyne. organic-chemistry.org |

Table 5: Key Transformations of the Aromatic Amino Group.

Diazotization and Subsequent Transformations

The primary aromatic amine in this compound is susceptible to diazotization, a process that converts it into a highly versatile diazonium salt. This transformation is typically achieved by treating the amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The generated diazonium salt, 2-acetyl-5-iodophenyldiazonium chloride, serves as a valuable intermediate for a range of nucleophilic substitution reactions, famously known as Sandmeyer reactions. These reactions involve the replacement of the diazonium group (–N₂⁺) with various nucleophiles, often catalyzed by copper(I) salts. While specific studies detailing the Sandmeyer reaction on this compound are not extensively documented in the reviewed literature, the general mechanism is well-established. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the nucleophile present in the reaction mixture.

Potential transformations of the diazonium salt derived from this compound are outlined in the table below, based on established Sandmeyer and related reactions.

| Reaction Type | Reagent(s) | Expected Product |

| Sandmeyer (Chlorination) | CuCl, HCl | 1-(2-Chloro-4-iodophenyl)ethanone |

| Sandmeyer (Bromination) | CuBr, HBr | 1-(2-Bromo-4-iodophenyl)ethanone |

| Sandmeyer (Cyanation) | CuCN, KCN | 1-(2-Cyano-4-iodophenyl)ethanone |

| Schiemann Reaction | HBF₄, heat | 1-(2-Fluoro-4-iodophenyl)ethanone |

| Iodination | KI | 1-(2,4-Diiodophenyl)ethanone |

| Hydroxylation | H₂O, H₂SO₄, heat | 1-(2-Hydroxy-4-iodophenyl)ethanone |

It is important to note that the yields and specific conditions for these reactions would require experimental optimization for this particular substrate.

Acylation and Other Derivatizations of the Amine Functionality

The nucleophilic amino group of this compound readily undergoes acylation reactions with various acylating agents such as acid chlorides or anhydrides in the presence of a base. A common example is the reaction with acetic anhydride (B1165640) to form the corresponding N-acetyl derivative, 1-(2-acetamido-4-iodophenyl)ethanone. This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

The resulting N-acylated compound can serve as a precursor for various heterocyclic syntheses. For example, intramolecular cyclization of N-acyl derivatives of 2-aminoacetophenones is a known method for the synthesis of quinoline and quinolone derivatives. The specific conditions for such cyclizations, often requiring a base or acid catalyst and elevated temperatures, would need to be determined experimentally for 1-(2-acetamido-4-iodophenyl)ethanone.

Derivatization Strategies and Advanced Synthetic Applications of 1 2 Amino 4 Iodophenyl Ethanone

Design and Synthesis of Chemically Modified Analogues

The strategic placement of reactive functional groups on 1-(2-Amino-4-iodophenyl)ethanone makes it an ideal starting material for creating diverse molecular libraries. nih.gov Chemists can selectively target the amino group, the acetophenone (B1666503) side chain, or the iodine atom to introduce new functionalities and build molecular complexity.

The amino group of this compound is a key handle for the construction of various heterocyclic systems. Through condensation and cyclization reactions, a wide range of fused and appended heterocycles can be synthesized.

For instance, the reaction of ortho-amino acetophenones with aroyl chlorides or arylcarboxylic acids can lead to the formation of amides, which can then be cyclized to produce 2-aryl-4-quinolones. nih.gov This approach highlights the utility of the amino group in building fused nitrogen-containing heterocycles.

Furthermore, the amino group can participate in multicomponent reactions, which are efficient processes for generating molecular diversity. These reactions, by combining three or more starting materials in a single step, can rapidly produce complex heterocyclic structures. The inherent reactivity of the amino group in this compound makes it a suitable component for such transformations.

The synthesis of various heterocyclic compounds often involves the use of reagents with multiple nucleophilic sites that can react with electrophilic partners to form rings. psu.edu The amino group in this compound can act as one of these nucleophilic sites, enabling its incorporation into diverse heterocyclic frameworks. For example, reactions with reagents containing carbonyl groups or other electrophilic centers can lead to the formation of imines, which can then undergo further cyclization to yield a variety of heterocyclic systems.

Recent research has also demonstrated the synthesis of various heterocyclic derivatives, such as those containing 1,3,4-oxadiazole, benzothiazole, and 1,3,4-thiadiazole (B1197879) moieties, starting from precursors that could be conceptually derived from modifications of the acetophenone side chain. impactfactor.org This underscores the potential for creating a broad spectrum of heterocyclic compounds from this versatile starting material.

The acetophenone side chain of this compound offers another avenue for derivatization. The methyl ketone can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

One common modification is the reaction of the acetyl group. For example, it can be halogenated at the alpha-position to introduce a reactive handle for subsequent nucleophilic substitution reactions. This allows for the attachment of various moieties, including those that can lead to the formation of new heterocyclic rings.

The ketone functionality can also be transformed into other functional groups. For instance, reduction of the ketone would yield a secondary alcohol, which could then be used in esterification or etherification reactions. Alternatively, the ketone can be converted into an oxime, which can serve as a precursor for the Beckmann rearrangement to form an amide.

Furthermore, the methyl group of the acetophenone can be functionalized. For example, it can be involved in aldol (B89426) condensation reactions with various aldehydes to introduce new carbon-carbon bonds and create more complex structures. This type of reaction is a fundamental tool in organic synthesis for building molecular complexity.

Recent studies have shown the synthesis of various compounds where the acetophenone side chain is modified. For example, the synthesis of 1,1'-((1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl))bis(propan-2-one) involves a structure where the core heterocycle is connected to two propan-2-one units, showcasing the modification of a ketone-containing side chain. impactfactor.org

| Reaction Type | Reagents/Conditions | Product Type | Potential for Further Diversification |

| Alpha-Halogenation | NBS, AIBN | α-Halo-ketone | Nucleophilic substitution with various nucleophiles |

| Reduction | NaBH4, MeOH | Secondary Alcohol | Esterification, etherification, oxidation to ketone |

| Oxime Formation | NH2OH·HCl, Base | Oxime | Beckmann rearrangement to amide, further functionalization |

| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone | Michael addition, further elaboration of the side chain |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide | Hydrolysis to carboxylic acid, further derivatization |

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a powerful building block for the synthesis of more complex molecules, including polycyclic aromatic compounds and macrocyclic architectures.

The presence of the amino group and the iodine atom on the aromatic ring of this compound provides handles for the construction of fused aromatic systems. The amino group can be used to build a second or third ring onto the existing phenyl ring through various cyclization strategies.

One such strategy is the Friedländer annulation, where an ortho-aminoaryl ketone reacts with a compound containing a methylene (B1212753) group alpha to a carbonyl to form a quinoline (B57606). In the case of this compound, this reaction can be used to construct a quinoline ring fused to the initial benzene (B151609) ring, leading to a polycyclic aromatic system.

The iodine atom on the phenyl ring is also a key feature for building polycyclic structures. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the fusion of additional aromatic or heteroaromatic rings onto the existing scaffold. For example, a Suzuki coupling with an arylboronic acid could be used to create a biphenyl (B1667301) system, which could then be further cyclized to form a more extended polycyclic aromatic compound.

The combination of reactions involving both the amino group and the iodine atom can lead to the synthesis of highly complex and diverse polycyclic aromatic compounds. These compounds are of interest due to their potential applications in materials science and as scaffolds for the development of new therapeutic agents. nih.gov

The strategic placement of functional groups in this compound also makes it a suitable precursor for the synthesis of macrocycles and supramolecular assemblies. Macrocycles are large ring structures that often exhibit unique binding properties and are of interest in areas such as host-guest chemistry and drug discovery. nih.govresearchgate.netspringernature.com

The amino group and the iodine atom can be used as points of attachment for long flexible chains, which can then be cyclized to form a macrocyclic structure. For example, the amino group can be acylated with a long-chain carboxylic acid containing a terminal alkyne. The iodine atom can then be used in a Sonogashira coupling reaction with the terminal alkyne of another modified molecule to form a large ring.

Alternatively, the acetophenone side chain can be modified to introduce a functional group suitable for macrocyclization. For example, the ketone could be converted into a terminal alkene via a Wittig reaction. This alkene could then participate in a ring-closing metathesis reaction with another alkene-containing chain attached to the molecule, leading to the formation of a macrocycle.

The ability to introduce different functionalities at three distinct positions on the this compound scaffold allows for the design and synthesis of a wide variety of macrocyclic and supramolecular architectures with tailored properties. anu.edu.aursc.org

| Synthetic Strategy | Key Reactions | Resulting Architecture |

| Sequential Coupling and Cyclization | Acylation, Sonogashira Coupling | Macrocycle |

| Ring-Closing Metathesis | Wittig Reaction, Ring-Closing Metathesis | Macrocycle |

| Self-Assembly | Introduction of complementary binding motifs | Supramolecular Assembly |

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govsouralgroup.comnih.govrsc.orgfrontiersin.orgsci-hub.se this compound is an excellent starting material for DOS due to its multiple reactive sites that can be selectively functionalized to create a library of diverse compounds.

A typical DOS strategy involving this compound might start with the parallel modification of the amino group, for example, by acylation with a variety of carboxylic acids. The resulting amides could then be subjected to a range of different reaction conditions to induce cyclization or further derivatization of the acetophenone side chain.

Simultaneously, the iodine atom can be used in a variety of cross-coupling reactions to introduce another layer of diversity. By combining different reactions at each of the three functional groups, a large and structurally diverse library of compounds can be generated from a single starting material.

The use of solid-phase synthesis can further enhance the efficiency of DOS. souralgroup.com By attaching the this compound scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process and allowing for the automation of the synthesis.

The application of DOS strategies to this compound and similar building blocks holds great promise for the discovery of new bioactive molecules and the exploration of novel chemical space. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Amino 4 Iodophenyl Ethanone and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.comyoutube.comwikipedia.orgimperial.ac.uk The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For 1-(2-Amino-4-iodophenyl)ethanone, theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine these orbital energies. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing iodo (-I) and acetyl (-COCH3) groups significantly influences the electronic landscape of the aromatic ring and, consequently, the energies and localizations of the frontier orbitals. The amino group is expected to raise the HOMO energy, making the molecule a better electron donor, while the acetyl and iodo groups would lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 3.89 |

Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected from quantum chemical calculations. Actual values may vary depending on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its reactive sites for both electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the area around the iodine atom might exhibit a more positive potential. The aromatic ring itself will display a complex potential surface due to the competing electronic effects of the substituents.

Table 2: Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amino) | -0.85 |

| I (iodo) | -0.15 |

| C (carbonyl) | +0.45 |

| C (attached to N) | +0.20 |

| C (attached to I) | +0.10 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. The actual charge distribution can be calculated using various population analysis methods.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the in-silico exploration of potential reaction pathways, providing valuable information about reaction mechanisms, activation energies, and the structures of transition states. For this compound, this could involve modeling various organic reactions such as electrophilic aromatic substitution, nucleophilic substitution at the carbonyl carbon, or cross-coupling reactions involving the carbon-iodine bond.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, an unstable, high-energy species. The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. Computational tools can calculate the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Ligand-Receptor Interaction Modeling for Designed Derivatives with Focus on Chemical Principles (excluding biological outcomes)

The principles of molecular recognition are central to designing molecules that can bind to specific receptors. While excluding biological outcomes, computational modeling can elucidate the fundamental chemical interactions that would govern the binding of derivatives of this compound to a hypothetical receptor pocket. These interactions are primarily non-covalent and include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking.

Derivatives of this compound could be designed to enhance these interactions. For instance, the amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking interactions with aromatic residues in a receptor. The iodine atom, being large and polarizable, can engage in halogen bonding, a specific type of non-covalent interaction.

Molecular docking simulations could be used to predict the preferred binding orientation and affinity of these derivatives within a defined binding site. These simulations employ scoring functions to estimate the strength of the ligand-receptor interaction based on the aforementioned chemical principles.

Machine Learning Approaches for Predicting Synthetic Outcomes and Reactivity Trends

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and discovering new synthetic routes. nih.govresearchgate.netrjptonline.orgnih.gov For a compound like this compound, ML models could be trained on large datasets of known chemical reactions to predict the likelihood of success for a novel transformation.

These models learn complex relationships between the structures of reactants, reagents, and solvents, and the resulting reaction outcome. rjptonline.org For instance, an ML model could predict the yield of a Suzuki coupling reaction involving the C-I bond of this compound with various boronic acids under different catalytic conditions. The input to such a model would be a numerical representation of the molecules and reaction parameters, and the output would be a predicted yield or a classification of the reaction as successful or unsuccessful. nih.gov

Furthermore, ML can be used to identify trends in reactivity across a series of derivatives. By training on a dataset of computationally derived reactivity parameters (like HOMO/LUMO energies) and experimental outcomes for a set of related compounds, an ML model could learn to predict the reactivity of new, untested derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1 2 Amino 4 Iodophenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 1-(2-Amino-4-iodophenyl)ethanone, with a molecular formula of C8H8INO, the expected monoisotopic mass is 260.9651 Da. nih.govchembk.com HRMS analysis would confirm this value, providing strong evidence for the elemental composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide invaluable information about the compound's structure through fragmentation analysis. nih.gov In a typical experiment, the protonated molecule [M+H]+ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve:

Loss of the acetyl group (CH3CO•): This would result in a fragment ion corresponding to the 2-amino-4-iodophenyl moiety.

Cleavage of the C-N bond: This could lead to the formation of ions representing the aminophenyl and iodo-substituted fragments.

Loss of the amino group (NH2•): This would generate a fragment corresponding to 1-(4-iodophenyl)ethanone.

The study of fragmentation patterns in related molecules, such as prazoles, reveals that ionization often occurs near functional groups, leading to characteristic bond cleavages and rearrangements. mdpi.com For instance, heterolytic fragmentations are common near heteroatoms. mdpi.com Similarly, studies on amino acids have shown that fragmentation is highly dependent on the structure and the presence of functional groups that can engage in cooperative interactions. nih.govunito.it

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]+ | C8H8INO | 261.06 |

| [M+H]+ | C8H9INO | 261.9729 |

| [M-CH3CO]+ | C6H5IN | 217.9518 |

| [M-NH2]+ | C8H7IO | 245.9542 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. bitesizebio.com While one-dimensional (1D) 1H and 13C NMR provide initial information, multi-dimensional techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. bas.bgyoutube.com

For this compound, the aromatic region of the 1H NMR spectrum would be of particular interest. The substitution pattern on the benzene (B151609) ring gives rise to a specific set of coupling constants (J-values) between adjacent protons, allowing for their precise assignment.

1H NMR: The spectrum would be expected to show a singlet for the methyl protons of the ethanone (B97240) group, signals for the aromatic protons, and a broad signal for the amino protons.

13C NMR: The spectrum would display signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon attached to the iodine atom would exhibit a characteristic upfield shift.

COSY (Correlation Spectroscopy): This 2D experiment would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of protonated carbons.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound in CDCl3

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1 | - | ~149.0 |

| C2 | ~6.65 (d) | ~117.5 |

| C3 | ~7.20 (dd) | ~130.0 |

| C4 | - | ~85.0 |

| C5 | ~7.55 (d) | ~138.0 |

| C6 | ~6.80 (s) | ~115.0 |

| C=O | - | ~198.0 |

| CH3 | ~2.50 (s) | ~28.0 |

| NH2 | ~4.50 (br s) | - |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation.

For this compound, a single-crystal X-ray diffraction study would confirm the planar structure of the benzene ring and the geometry of the amino and ethanone substituents. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice. Information on the crystal structure of a related compound, 1-(4-iodophenyl)ethanone, is available in the Cambridge Structural Database (CCDC Number: 248151). nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. nih.govnih.gov Each vibrational mode corresponds to a specific molecular motion, and the frequencies of these vibrations are characteristic of the bonds and functional groups involved. scispace.com

For this compound, the key vibrational modes would include:

N-H stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm-1.

C=O stretching: The carbonyl group of the ethanone moiety will exhibit a strong absorption band around 1680 cm-1.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond will appear in the 1250-1350 cm-1 region.

C-I stretching: The carbon-iodine bond will have a characteristic stretching frequency in the far-infrared region, typically around 500-600 cm-1.

Aromatic C-H and C=C stretching: These will give rise to a series of bands in the 3000-3100 cm-1 and 1400-1600 cm-1 regions, respectively.

The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), can confirm the presence of all functional groups and provide information about the molecule's conformation and intermolecular interactions. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | ~1680 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| Aromatic C-I | Stretch | 500 - 600 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Applications in Medicinal Chemistry Research: Lead Optimization and Scaffold Development from a Chemical Perspective

Structure-Activity Relationship (SAR) Studies through Strategic Chemical Modification

The chemical scaffold of 1-(2-Amino-4-iodophenyl)ethanone offers three primary points for modification to systematically probe structure-activity relationships (SAR). These modifications are crucial for understanding how alterations to the molecule's structure influence its potential interactions, without considering the biological outcomes themselves.

The amino group at the C2 position is a key site for derivatization. It can be readily acylated, alkylated, or used in the formation of various heterocyclic rings. For instance, reaction with different acyl chlorides can introduce a variety of substituents, allowing for the exploration of the impact of steric bulk, electronics, and hydrogen bonding potential in this region of the molecule.

The acetyl group at the C1 position provides another handle for chemical alteration. The carbonyl moiety can undergo reduction to an alcohol, which can then be further functionalized. Alternatively, the alpha-carbon can be halogenated or used as a point of attachment for larger fragments.

The iodine atom at the C4 position is perhaps one of the most versatile features for SAR studies. As a heavy halogen, it can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design. More significantly, the iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, dramatically altering the steric and electronic profile of the molecule.

A hypothetical SAR exploration could involve keeping the amino and acetyl groups constant while varying the substituent at the C4 position through Suzuki coupling with a range of boronic acids. This would generate a library of compounds with diverse C4-substituents, allowing for a systematic investigation of the chemical space around this position.

Scaffold Design for Targeted Chemical Interactions with Biological Macromolecules

The this compound core can be envisioned as a scaffold upon which to build molecules designed for specific chemical interactions with biological macromolecules. The relative positions of the amino and acetyl groups allow for the formation of intramolecular hydrogen bonds or can act as hydrogen bond donors and acceptors to engage with a target protein.

For example, the ortho-aminoacetophenone moiety can be a precursor for the synthesis of quinolones and quinazolines, privileged scaffolds in medicinal chemistry. The amino group can be acylated, followed by an intramolecular cyclization to form a quinolone ring system. The nature of the acylating agent can be varied to introduce different substituents at the 2-position of the resulting quinolone, thereby influencing its potential binding interactions.

Furthermore, the iodine atom at the C4 position can be utilized to introduce functionalities that can engage in specific interactions, such as a lipophilic pocket or a region requiring a halogen bond donor. The ability to perform cross-coupling reactions at this position allows for the rational design of molecules with tailored properties to fit a specific binding site. The ortho-amino acetophenone (B1666503) structure is a key starting material for the synthesis of 2-aryl-4-quinolones, which are recognized for their potential as anticancer agents. nih.gov

Synthetic Routes to Bioisosteric Analogues for Chemical Space Exploration

Bioisosteric replacement is a powerful strategy in medicinal chemistry to explore chemical space and modulate physicochemical properties. nih.gov The this compound scaffold provides several opportunities for the synthesis of bioisosteric analogues.

The acetyl group can be replaced with other functional groups of similar size and electronic character. For instance, it could be converted to a bioisostere such as an oxime, a hydrazone, or even a small heterocyclic ring like an oxazole (B20620) or a thiazole.

The amino group can also be substituted with bioisosteres like a hydroxyl group or a small alkyl group, although this would significantly alter the hydrogen bonding capabilities of that region of the molecule.

A more sophisticated approach involves the transformation of the ortho-aminoacetophenone core into a different heterocyclic system that mimics its spatial and electronic arrangement. For instance, the scaffold could be a template for the synthesis of various five- and six-membered heterocycles. One common bioisosteric replacement for an amide bond, which can be formed from the amino group, is a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole. nih.govnih.gov These heterocycles can mimic the planarity and dipole moment of an amide while offering improved metabolic stability. nih.gov

A synthetic route to a bioisosteric analogue could involve the reaction of this compound with an appropriate reagent to form a more complex heterocyclic system, such as a benzoxazine (B1645224) or a benzodiazepine (B76468) derivative. The iodine atom would be retained for further diversification through cross-coupling reactions.

Development of Chemical Probes Based on the Compound's Core Structure

A chemical probe is a small molecule that is used to study and manipulate biological systems. The this compound scaffold can be a starting point for the development of such probes. The key features of a chemical probe include high affinity and selectivity for its target, and often a reporter tag (e.g., a fluorescent group, a biotin (B1667282) tag, or a radioactive isotope) to enable detection and visualization.

The versatility of the iodine atom is particularly advantageous for the development of chemical probes. For example, a fluorescent dye could be introduced at the C4 position via a Sonogashira coupling with an alkyne-functionalized fluorophore. This would create a fluorescent probe that retains the core structure of the parent compound.

Contributions to Materials Science Research: Functionalized Materials Development

Polymer Synthesis Incorporating 1-(2-Amino-4-iodophenyl)ethanone Moieties

The bifunctional nature of this compound, with its reactive amino and iodo groups, makes it an ideal monomer or precursor for the synthesis of novel polymers.

The iodine atom in this compound serves as a versatile handle for tailoring the properties of polymeric scaffolds. This "iodine functionality" can be exploited in several ways:

Halogen Bonding: The iodine moiety can participate in halogen bonding, a non-covalent interaction that can influence the polymer's mechanical and thermal properties, leading to materials with enhanced elasticity, ductility, and even self-healing capabilities. nih.gov

Post-Polymerization Modification: The carbon-iodine bond provides a reactive site for post-polymerization modifications, such as cross-coupling reactions. This allows for the introduction of various functional groups onto the polymer backbone, enabling fine-tuning of its properties for specific applications.

Radiopacity: The high atomic number of iodine imparts radiopacity to the polymer, making it visible in X-ray imaging. This is a desirable characteristic for the development of advanced biomedical materials. nih.gov

Antimicrobial Properties: Iodine-containing polymers have shown broad-spectrum antimicrobial activity, making them suitable for applications where infection control is crucial. rsc.orgresearchgate.net

Recent research has demonstrated the synthesis of iodine-functionalized hypercrosslinked polymers with high iodine incorporation, which have shown utility as recyclable catalysts. rsc.org Additionally, the development of povidone-iodine-functionalized fluorinated copolymers has resulted in materials with both antibacterial and antifouling properties. rsc.org

The amino group of this compound can readily participate in polymerization reactions, such as polycondensation with dicarboxylic acids, to form polyamides. nih.govelsevierpure.comresearchgate.netresearchgate.net The resulting polyamides would possess the aforementioned tunable iodine functionalities. The synthesis of polyamides from diamines and diols is a well-established and versatile method for creating high-performance polymers. nih.govelsevierpure.comresearchgate.net

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Enabling Functional Group(s) | Potential Application | Supporting Evidence |

| Tunable Mechanical Properties | Iodine (via Halogen Bonding) | Elastomers, Self-Healing Materials | nih.gov |

| Post-Polymerization Functionalization | Iodine | Functional Coatings, Smart Materials | rsc.org |

| Radiopacity | Iodine | Biomedical Devices, Implants | nih.gov |

| Antimicrobial Activity | Iodine | Medical Textiles, Antiseptic Surfaces | rsc.orgresearchgate.net |

| High Thermal Stability | Aromatic Polyamide Backbone | High-Performance Engineering Plastics | elsevierpure.commdpi.com |

Design of Materials with Tailored Electronic and Optical Characteristics

The incorporation of this compound moieties into polymer chains can significantly influence their electronic and optical properties. The interplay between the electron-donating amino group and the electron-withdrawing acetyl group, along with the heavy iodine atom, can lead to materials with unique photophysical behaviors.

Luminescence: The aromatic structure and the presence of heteroatoms can give rise to fluorescent or phosphorescent properties. The emission characteristics can often be tuned by altering the polymer's chemical environment or by introducing other functional groups. mdpi.com

Nonlinear Optical Properties: The push-pull nature of the substituents on the aromatic ring can lead to significant second-order nonlinear optical (NLO) responses, which are crucial for applications in photonics and optoelectronics.

Thermochromism: Some coordination polymers exhibit thermochromism, a change in color with temperature, which can be harnessed for sensor applications. nih.gov

The design of electronically active polymers (e-polymers) with specific properties is an area of intense research. mdpi.com The properties of these materials are closely linked to their chemical composition, chain organization, and morphology. By strategically incorporating monomers like this compound, it is possible to engineer polymers with tailored electronic and optical characteristics for a variety of advanced applications. mdpi.com

Table 2: Potential Electronic and Optical Properties of Materials Derived from this compound

| Property | Origin | Potential Application | Supporting Evidence |

| Fluorescence | π-Conjugated System, Heteroatoms | Organic Light-Emitting Diodes (OLEDs), Sensors | mdpi.com |

| Nonlinear Optical (NLO) Activity | Push-Pull Electronic Structure | Optical Switching, Frequency Conversion | researchgate.net |

| Thermochromism | Temperature-Dependent Structural Changes | Temperature Sensors, Smart Windows | nih.gov |

| Engineered Electronic Properties | Tailored Chemical Composition and Morphology | Flexible Electronics, Photovoltaics | mdpi.com |

Supramolecular Assembly of Derivatives for Ordered Material Structures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing highly ordered materials. Derivatives of this compound are well-suited for creating such assemblies due to the presence of functional groups capable of forming specific intermolecular interactions. beilstein-journals.orgnih.govnih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen to direct the self-assembly of molecules into well-defined architectures, such as one-dimensional chains or two-dimensional networks. nih.govmdpi.com

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor. These interactions play a crucial role in the formation of predictable supramolecular synthons. nih.gov

Coordination Chemistry: The amino and carbonyl groups can also coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with porous structures and interesting catalytic or gas sorption properties. mdpi.com

The combination of hydrogen and halogen bonding has been shown to be a reliable strategy for the construction of extended molecular solid-state networks with predictable connectivity and dimensionality. nih.gov The study of supramolecular assemblies involving hypervalent iodine compounds is an expanding area of research, with potential applications in creating novel functional materials. beilstein-journals.orgnih.gov

Fabrication of Conjugated Systems for Advanced Optoelectronic Applications

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. The iodo-substituent on this compound makes it an excellent building block for the synthesis of such systems through various cross-coupling reactions. researchgate.netwikipedia.org

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds and extending conjugation. researchgate.netwikipedia.orgnih.govrsc.org The iodine atom on the phenylethanone derivative makes it a highly reactive partner in this reaction. This methodology has been widely used in the synthesis of materials for pharmaceuticals, organic materials, and nanomaterials. wikipedia.org

Suzuki and Heck Couplings: Other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can also be employed to link the this compound unit to other aromatic or vinylic moieties, leading to the formation of a wide range of conjugated oligomers and polymers.

Indole (B1671886) Synthesis: The ortho-amino functionality allows for subsequent cyclization reactions. For instance, after a Sonogashira coupling, an intramolecular aminopalladation can lead to the formation of functionalized indole rings, which are important structural motifs in many organic electronic materials. rsc.org

The development of efficient synthetic routes to these conjugated systems is crucial for advancing the field of optoelectronics. The ability to create materials with precisely controlled structures and properties opens up possibilities for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Green Chemistry Approaches in the Synthesis and Application of 1 2 Amino 4 Iodophenyl Ethanone

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of aromatic ketones often involves methods that are not environmentally friendly, such as Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids and halogenated solvents. A greener synthesis of 1-(2-Amino-4-iodophenyl)ethanone could potentially start from 2-aminoacetophenone (B1585202), followed by a regioselective iodination step. Applying green chemistry principles to this hypothetical pathway is crucial for its sustainable production.

Solvent-Free Reactions and Utilization of Green Solvents

A significant area for greening the synthesis of this compound is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives or the elimination of solvents altogether. Traditional solvents like dichloromethane (B109758) or dichloroethane, often used in acylation and halogenation reactions, pose environmental and health risks.

Solvent-free, or solid-state, reactions offer an attractive alternative. For the potential iodination of 2-aminoacetophenone, a solid-state reaction using an iodine source such as N-iodosuccinimide (NIS) could be explored. Such reactions can lead to higher yields, reduced reaction times, and easier product isolation.

Where a solvent is necessary, the use of green solvents is a viable strategy. Water, supercritical fluids (like CO2), and bio-based solvents such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are excellent replacements for hazardous solvents. For instance, the iodination of an aromatic compound can be performed in an aqueous medium, which drastically reduces the environmental impact.

| Parameter | Conventional Solvent (e.g., Dichloromethane) | Green Solvent (e.g., Water) | Solvent-Free |

| Environmental Impact | High (VOC, suspected carcinogen) | Low (Benign) | None |

| Reaction Conditions | Often requires anhydrous conditions | Can be performed in open air | Minimal |

| Product Isolation | Extraction and distillation | Filtration | Direct isolation |

| Recyclability | Difficult and energy-intensive | High | Not Applicable |

Catalyst Development for Enhanced Atom Economy and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more benign substances. In the context of synthesizing this compound, catalyst development can play a pivotal role in improving atom economy, which is a measure of how many atoms of the reactants are incorporated into the final product.

For a potential Friedel-Crafts acylation route starting from 3-iodoaniline, traditional Lewis acids like aluminum chloride (AlCl3) are used in stoichiometric amounts and generate significant waste. The development of solid acid catalysts, such as zeolites or clays, can offer a recyclable and more environmentally friendly alternative. These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost.

| Reagent | Molecular Weight ( g/mol ) | Stoichiometry | Mass (g) |

| 3-Iodoaniline | 219.04 | 1 | 219.04 |

| Acetyl Chloride | 78.50 | 1 | 78.50 |

| Aluminum Chloride | 133.34 | 1.1 | 146.67 |

| This compound | 261.06 | 1 (Product) | 261.06 |

| Hydrogen Chloride | 36.46 | 1 (Byproduct) | 36.46 |

| Aluminum Hydroxide (from workup) | 78.00 | 1.1 (Byproduct) | 85.80 |

This table illustrates a theoretical calculation and does not represent optimized experimental data.

Waste Minimization and By-product Valorization Strategies

A key goal of green chemistry is the minimization of waste. In the synthesis of this compound, waste can be generated from unreacted starting materials, byproducts, and spent reagents or catalysts.

Waste minimization can be achieved through several strategies. Optimizing reaction conditions, such as temperature, pressure, and reaction time, can maximize the yield of the desired product and reduce the formation of byproducts. The use of highly selective catalysts, as discussed previously, also contributes significantly to waste reduction.

By-product valorization is another important aspect. In a potential Friedel-Crafts acylation, the primary byproduct is hydrochloric acid (HCl). Instead of neutralizing it, which generates salt waste, the HCl could be captured and used in other chemical processes. Similarly, any regioisomers formed during the reaction could be separated and potentially repurposed, although this would depend on their chemical properties and potential applications.

Energy-Efficient Synthetic Procedures and Process Optimization

Reducing energy consumption is another critical component of green chemistry. Many traditional synthetic methods require significant energy input for heating, cooling, and separations.

The use of alternative energy sources, such as microwave or ultrasound irradiation, can often lead to dramatically reduced reaction times and lower energy consumption compared to conventional heating. orgsyn.org For instance, a microwave-assisted synthesis could potentially accelerate the iodination step, leading to a more energy-efficient process.

Process optimization also plays a crucial role. This can involve developing continuous flow processes instead of batch reactions. Flow chemistry offers better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity, thereby reducing the energy required for purification.

| Process Step | Conventional Method | Energy Consumption | Greener Alternative | Energy Consumption |

| Heating | Oil bath (12 hours) | High | Microwave (15 minutes) | Low |

| Purification | Distillation | High | Crystallization | Moderate |

| Solvent Removal | Rotary Evaporation | Moderate | Filtration (in green solvent) | Low |

This table provides a qualitative comparison and actual energy savings would depend on the specific process.

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, with reduced environmental impact, lower costs, and improved safety.

Supramolecular Chemistry and Non Covalent Interactions of 1 2 Amino 4 Iodophenyl Ethanone Derivatives

Halogen Bonding Interactions in Crystal Engineering and Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In derivatives of 1-(2-amino-4-iodophenyl)ethanone, the iodine atom is a prime candidate for participating in halogen bonds, acting as a halogen bond donor. The strength and directionality of these interactions make them powerful tools in crystal engineering for the construction of pre-designed supramolecular architectures.

The iodine atom in iodo-aromatic compounds can form halogen bonds with a variety of halogen bond acceptors, including oxygen, nitrogen, and other halogen atoms. For instance, in cocrystals of 1,4-diiodotetrafluorobenzene (B1199613) with bidentate sulfur-containing XB acceptors, I···S halogen bonds are observed. researchgate.net The formation of halogen bonds can significantly influence the solid-state packing of molecules. Research on cocrystals of imines derived from 2-nitrobenzaldehyde (B1664092) and 4-haloanilines with diiodobenzene derivatives has shown the formation of I···N halogen bonds between the iodine atom of the donor and the imine nitrogen of the acceptor. acs.org These interactions can lead to the formation of one-dimensional supramolecular chains. acs.org

In the case of derivatives of this compound, the carbonyl oxygen and the amino nitrogen present potential halogen bond accepting sites. A notable example is the formation of a novel halogen-bonded metal-organic cocrystal involving a square-planar Cu(II) complex with 4-aminoacetophenone and 1,4-diiodotetrafluorobenzene. nih.govresearchgate.net In this structure, a dominant I···O halogen bond is formed between the iodine of the perfluorinated benzene (B151609) and the carbonyl oxygen of the acetophenone (B1666503) ligand. nih.govresearchgate.net This demonstrates the capability of the acetyl group, present in this compound, to act as a halogen bond acceptor.

The strength of the halogen bond can be modulated by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing fluorine atoms on the iodo-aromatic ring, for example, enhances the positive character of the σ-hole on the iodine atom, leading to stronger halogen bonds. nih.gov Conversely, the electron-donating amino group in this compound would be expected to slightly reduce the halogen bond donor strength of the iodine atom compared to unsubstituted iodobenzene.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Distance (Å) | Angle (°) | Reference |

| 1,4-Diiodotetrafluorobenzene | 4-Aminoacetophenone (in Cu(II) complex) | I···O | Not specified | Not specified | nih.govresearchgate.net |

| 1,3-Diiodotetrafluorobenzene | 2-Nitrobenzylidene-4'-iodoaniline | I···N | ~2.97 | 172.8 | acs.org |

| 1,3,5-Triiodotrifluorobenzene | 2-Nitrobenzylidene-4'-iodoaniline | I···N | ~2.97 | 177.5 | acs.org |

| Iodopentafluorobenzene | 1-(4-Pyridyl)-4-thiopyridine | I···N | 2.845 - 2.968 | - | researchgate.net |

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a ubiquitous non-covalent interaction that plays a critical role in determining the structure and function of chemical and biological systems. Derivatives of this compound possess both hydrogen bond donor (the amino group) and acceptor (the amino nitrogen and the carbonyl oxygen) functionalities, making them capable of forming a variety of intra- and intermolecular hydrogen bonds.

A detailed study on the photophysical properties of 2'-aminoacetophenone (B46740) (AAP), the parent compound of this compound, and its N-substituted derivatives has provided significant insights into their hydrogen bonding behavior in solution. nih.govrsc.orgpsu.edu In nonpolar solvents, AAP exhibits an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. rsc.org The strength of this intramolecular hydrogen bond is enhanced by N-methylation. rsc.org This is evidenced by the downfield shift of the N-H proton in the NMR spectrum and an increase in the calculated hydrogen-bonding energy. rsc.org

The formation of intermolecular hydrogen bonds with protic solvents also significantly affects the properties of these molecules. nih.govrsc.org In protic solvents, very efficient internal conversion due to intermolecular hydrogen bonding is induced in 2'-(dimethylamino)acetophenone, which lacks an intramolecular hydrogen bond. nih.gov For derivatives with stronger intramolecular hydrogen bonds, such as N-acetyl and N-trifluoroacetyl derivatives of 2'-aminoacetophenone, excited-state intramolecular proton transfer (ESIPT) is observed. nih.gov

| Compound | N-H Proton Chemical Shift (ppm in CDCl3) | Calculated Intramolecular H-Bond Energy (kJ mol-1) | Reference |

| 2'-Aminoacetophenone (AAP) | 6.27 | 17 | rsc.org |

| 2'-(Methylamino)acetophenone (MAAP) | 8.78 | 26 | rsc.org |

π-π Stacking Interactions and Aromatic Recognition Phenomena

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in various fields, including molecular recognition, self-assembly, and the stabilization of biological macromolecules. The electronic nature of the substituents on the aromatic ring significantly influences the strength and geometry of π-π stacking.

The phenyl ring in this compound derivatives can participate in π-π stacking. The presence of both an electron-donating amino group and an electron-withdrawing iodo group on the same aromatic ring creates an interesting electronic environment. This push-pull substitution pattern can enhance the quadrupole moment of the aromatic ring, potentially leading to stronger and more specific π-π stacking interactions compared to unsubstituted benzene.

Studies on halogenated acetophenones complexed with phenol (B47542) have shown that halogenation has a pronounced effect on the docking site for hydrogen bonding, which is in turn influenced by stacking interactions. nih.govmdpi.com In these systems, a competition exists between optimizing the hydrogen bond and maximizing the favorable π-π stacking interactions. mdpi.com The geometry of the stacking can vary, with common motifs being face-to-face and edge-to-face arrangements.

| Interacting Rings | Interaction Type | Intercentroid Distance (Å) | Note | Reference |

| 1H-pyrazole and 1H-pyrazole | π···π stacking | 3.890 - 4.162 | In Schiff-base derivatives of 4-aminoantipyrine | nih.gov |

| 1H-pyrazole and benzene | π···π stacking | 3.646 - 3.996 | In Schiff-base derivatives of 4-aminoantipyrine | nih.gov |

| 4,4'-bipyridine and 4,4'-bipyridine | π–π interactions | 3.8255 | In a 2:1 co-crystal with 4-nitrophenol | researchgate.net |

Future Research Trajectories and Emerging Methodologies for 1 2 Amino 4 Iodophenyl Ethanone

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is progressively shifting from traditional batch processes to continuous flow methodologies, which offer superior control over reaction parameters, enhanced safety, and the potential for seamless integration into automated platforms. The application of flow chemistry to the transformations of 1-(2-Amino-4-iodophenyl)ethanone is a promising avenue for future research, poised to accelerate the discovery and production of its derivatives.

Continuous flow reactors provide exceptional heat and mass transfer, allowing for precise temperature and residence time control. These features are particularly advantageous for reactions involving reactive intermediates or exothermic processes, which are often encountered in the synthesis of heterocyclic compounds from 2-aminoaryl ketones. For instance, the Friedländer annulation, a classical method for quinoline (B57606) synthesis from 2-aminoaryl ketones, can be significantly optimized under flow conditions. The ability to rapidly screen various catalysts, reaction temperatures, and substrate concentrations in an automated fashion can dramatically reduce the time required for reaction optimization.

Automated synthesis platforms, often coupled with flow reactors, can execute complex multi-step reaction sequences without manual intervention. rsc.orgnih.gov Such systems can be programmed to perform synthesis, purification, and analysis in a continuous and autonomous manner. For this compound, this could entail its initial conversion to a key intermediate, followed by a series of diversification reactions to generate a library of novel compounds. This high-throughput approach is invaluable for medicinal chemistry and materials science, where large numbers of analogs are often required for structure-activity relationship (SAR) studies.

Future research in this area will likely focus on the development of dedicated flow modules for specific transformations of this compound. This could include packed-bed reactors containing immobilized catalysts for clean and efficient cyclization reactions or microreactors for highly controlled, rapid transformations. The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further accelerating the discovery of new synthetic routes and novel molecular entities.

Table 1: Potential Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage | Relevance to this compound Chemistry |

| Precise Control | Enhanced control over temperature, pressure, and residence time. | Improved yields and selectivity in the synthesis of heterocycles like quinolines. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of potentially energetic intermediates and reactions. |

| Scalability | Seamless scaling from laboratory to production scale by extending operation time. | Facilitates the large-scale synthesis of promising derivatives for further studies. |

| Automation | Integration with robotic systems for high-throughput screening and library synthesis. rsc.orgnih.gov | Rapid generation of diverse compound libraries for drug discovery and materials science. |

| Reproducibility | Consistent reaction outcomes due to precise control over parameters. | Ensures reliable synthesis of complex molecules. |

Application in Photocatalysis and Electrosynthesis

In the quest for more sustainable and efficient chemical transformations, photocatalysis and electrosynthesis have emerged as powerful tools that harness the energy of light and electricity, respectively, to drive chemical reactions. The application of these green technologies to the chemistry of this compound opens up new avenues for the construction of complex molecular architectures under mild conditions.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has revolutionized modern organic synthesis. nih.gov For this compound, this methodology could be employed to activate the C-I bond for cross-coupling reactions or to generate radical intermediates for novel cyclization pathways. For example, the amino group can act as an internal electron donor, facilitating the formation of radical ions upon photoexcitation, which can then undergo a variety of transformations. The photocatalytic generation of an aryl radical from the C-I bond could enable its addition to alkenes or alkynes, leading to the formation of complex carbocyclic and heterocyclic systems. Furthermore, the ketone functionality can be a target for photocatalytic modifications, such as direct β-arylation, a transformation that has been demonstrated for other ketones. nih.gov

Electrosynthesis offers an alternative and complementary approach to generating reactive intermediates. By controlling the electrode potential, specific functional groups within this compound can be selectively oxidized or reduced. The amino group can be anodically oxidized to a radical cation, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. Conversely, the acetyl group can be cathodically reduced to a radical anion, opening up possibilities for pinacol-type couplings or other reductive transformations. The electrosynthesis of quinolines from 2-aminoaryl ketones has been explored, suggesting a viable pathway for the conversion of this compound into its corresponding quinoline derivatives. researchgate.net

The combination of photocatalysis or electrosynthesis with other catalytic methods, such as transition metal catalysis, can lead to even more powerful and versatile synthetic strategies. These dual catalytic systems can enable transformations that are not possible with either method alone, paving the way for the discovery of entirely new reaction pathways for this compound.

Table 2: Prospective Photocatalytic and Electrosynthetic Applications for this compound

| Method | Potential Application | Expected Outcome |

| Photoredox Catalysis | C-I Bond Homolysis | Generation of an aryl radical for subsequent cross-coupling or cyclization reactions. |

| Direct β-Arylation of the Ketone | Functionalization at the position beta to the carbonyl group. nih.gov | |

| Oxidative Cyclization | Formation of nitrogen-containing heterocycles via oxidation of the amino group. | |

| Electrosynthesis | Anodic Oxidation | Generation of an aminyl radical cation for intramolecular cyclization. |

| Cathodic Reduction | Reduction of the ketone for pinacol (B44631) coupling or other reductive transformations. | |

| Electrosynthesis of Quinolines | Formation of quinoline derivatives through electrochemical cyclization. researchgate.net |

Exploration of Novel Reactivity Modalities and Transformative Pathways

Beyond the application of emerging technologies, the exploration of fundamentally new reactivity patterns and transformative synthetic pathways for this compound holds immense potential for the creation of novel molecular scaffolds. The unique arrangement of functional groups in this molecule provides a fertile ground for the discovery of unprecedented chemical transformations.

One promising area of research is the development of novel cyclization strategies that go beyond the well-established Friedländer annulation. For instance, transition metal-catalyzed reactions that involve the activation of C-H bonds could lead to the formation of unique heterocyclic systems. Palladium-catalyzed C-H activation of diaryl ketones has been shown to yield fluorenones, suggesting that intramolecular C-H activation of derivatives of this compound could lead to novel tricyclic structures. researchgate.net The presence of the iodine atom also opens the door to a variety of transition metal-catalyzed cross-coupling and annulation reactions.

The exploration of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another exciting frontier. A well-designed cascade reaction initiated at one of the functional groups of this compound could lead to the rapid assembly of complex polycyclic molecules with high atom and step economy. For example, a reaction sequence could be initiated by a transformation of the acetyl group, followed by a cyclization involving the amino group and a subsequent functionalization at the iodo-substituted position.

Furthermore, the use of novel catalytic systems, such as metal-organic frameworks (MOFs) or frustrated Lewis pairs, could unlock new reactivity modes for this compound. MOFs, with their tunable porous structures and well-defined active sites, have shown promise as catalysts for the synthesis of quinolines from 2-aminoaryl ketones. researchgate.netresearchgate.net The development of chiral catalysts for enantioselective transformations of this compound would be particularly valuable for the synthesis of biologically active compounds.

The strategic manipulation of the electronic properties of the starting material through derivatization can also lead to new transformative pathways. For instance, conversion of the amino group to other nitrogen-containing functionalities or modification of the acetyl group could alter the reactivity of the entire molecule, enabling previously inaccessible transformations.

Table 3: Examples of Novel Reactivity Modalities for this compound

| Reactivity Modality | Description | Potential Products |

| C-H Activation | Transition metal-catalyzed activation of otherwise inert C-H bonds for new bond formation. researchgate.netrsc.org | Novel tricyclic and polycyclic aromatic compounds. |

| Domino/Cascade Reactions | Multi-step reactions that occur in a single pot, leading to rapid increases in molecular complexity. | Complex polycyclic and heterocyclic scaffolds. |

| Novel Catalytic Systems | Utilization of catalysts like Metal-Organic Frameworks (MOFs) to achieve unique reactivity and selectivity. researchgate.netresearchgate.net | Highly substituted quinolines and other heterocycles with improved efficiency. |

| Enantioselective Catalysis | The use of chiral catalysts to produce single enantiomers of chiral derivatives. | Enantiopure building blocks for pharmaceuticals and other applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.